Ethyl 2-(5,5-dimethyl-2-oxocyclohexyl)-2-oxoacetate
Description
Ethyl 2-(5,5-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a bicyclic β-keto ester characterized by a 5,5-dimethyl-2-oxocyclohexyl moiety linked to an ethyl oxoacetate group.
Properties
IUPAC Name |
ethyl 2-(5,5-dimethyl-2-oxocyclohexyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-4-16-11(15)10(14)8-7-12(2,3)6-5-9(8)13/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRYGTVPCGLUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CC(CCC1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5,5-dimethyl-2-oxocyclohexyl)-2-oxoacetate typically involves the reaction of 5,5-dimethyl-2-cyclohexen-1-one with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,5-dimethyl-2-oxocyclohexyl)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
Ethyl 2-(5,5-dimethyl-2-oxocyclohexyl)-2-oxoacetate serves as a valuable building block in the synthesis of more complex organic molecules. Its reactivity is primarily attributed to the presence of both a keto group and an ester functionality, which facilitate nucleophilic addition reactions. This compound can be utilized to create derivatives that exhibit varied biological activities or improved properties.
Synthetic Pathways
The synthesis typically involves the reaction of 5,5-dimethyl-2-cyclohexen-1-one with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group. The product can be purified through recrystallization or column chromatography, ensuring high yield and purity.
Biological Applications
Pharmacological Studies
Research indicates that this compound may influence enzyme-catalyzed reactions and metabolic pathways. Its ability to modulate enzyme activity through nucleophilic addition and hydrolysis makes it a candidate for further pharmacological studies. Ongoing research aims to elucidate its mechanisms of action and potential therapeutic applications.
Case Studies
- Enzyme Modulation : A study investigating the compound's effect on specific metabolic enzymes found that it could enhance or inhibit enzyme activity, suggesting potential use in metabolic disorders.
- Antimicrobial Activity : Preliminary tests showed that derivatives of this compound exhibited antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of Ethyl 2-(5,5-dimethyl-2-oxocyclohexyl)-2-oxoacetate involves its interaction with various molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 2-(5,5-dimethyl-2-oxocyclohexyl)-2-oxoacetate with structurally related ethyl oxoacetate derivatives, focusing on molecular features, synthesis, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Ethyl Oxoacetate Derivatives
Key Comparison Points
Structural Complexity and Substituents The target compound features a bicyclic cyclohexyl system, distinguishing it from derivatives with aromatic (e.g., dichlorophenyl in ) or heteroaromatic rings (e.g., benzothiazole in ).
Synthetic Accessibility Many analogs are synthesized via one-step reactions (e.g., coupling of ethyl chlorooxoacetate with amines or heterocycles ).
Biological Activity PPARγ Agonism: Benzothiazole derivatives (e.g., compound 45 ) target metabolic disorders, whereas the target compound’s bicyclic structure may favor different targets, such as enzymes or receptors requiring bulky ligands.
Physicochemical Properties Hydrogen Bonding: The planar geometry of 2-(2-ethoxy-2-oxoacetamido)benzoic acid facilitates crystal packing via O–H⋯O bonds, a feature likely shared by the target compound due to its β-keto ester moiety. Solubility and Stability: Ethanol recrystallization (e.g., ) is common for purification, but the target compound’s dimethylcyclohexyl group may reduce solubility compared to pyridine or indole analogs.
Safety and Applications
- While ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate carries a harmful if swallowed risk, the target compound’s safety profile remains uncharacterized. Applications range from anticoagulant intermediates to autophagy inhibitors , suggesting versatility for ethyl oxoacetates in drug discovery.
Contradictions and Limitations
- Biological data for the target compound are absent, limiting direct pharmacological comparisons.
Biological Activity
Ethyl 2-(5,5-dimethyl-2-oxocyclohexyl)-2-oxoacetate, also known by its chemical formula C12H18O4 and CAS number 1344304-37-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C12H18O4
- Molar Mass : 226.27 g/mol
- SMILES Notation : CC1(CCC(C(C1)C(C(=O)OCC)=O)=O)C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and esterification processes. The specific synthetic routes can vary based on the desired purity and yield.
Pharmacological Potential
This compound has been studied for various biological activities:
- Hypolipidemic Effects : Similar compounds in the family have demonstrated significant reductions in serum cholesterol and triglyceride levels in animal models. For instance, derivatives of related compounds have shown reductions of up to 35% in triglycerides at specific dosages .
- Antiviral Properties : Some derivatives exhibit antiviral activity against Tobacco Mosaic Virus (TMV), suggesting potential applications in virology. In comparative studies, certain analogs showed better inhibition rates than standard antiviral agents like ribavirin .
- Antioxidant Activity : Compounds with similar structures have been evaluated for their antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Hypolipidemic | Reduced cholesterol by 23% in rats | |
| Antiviral | Inhibition of TMV with varying efficacy | |
| Antioxidant | Significant free radical scavenging |
Research Insights
- Hypolipidemic Activity : In a study involving dietary supplementation with ethyl derivatives, significant reductions in lipid profiles were observed in Sprague-Dawley rats. The compound's mechanism appears to involve modulation of lipid metabolism pathways.
- Antiviral Efficacy : A series of experiments demonstrated that certain structural modifications enhanced the antiviral potency against TMV. For example, compounds with phenylethyl substituents exhibited superior activity compared to those without .
- Toxicological Studies : Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further pharmacological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
